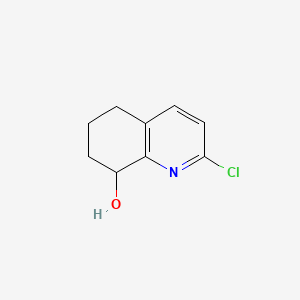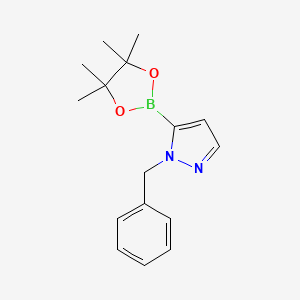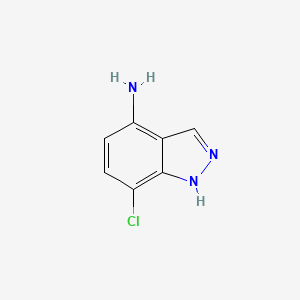![molecular formula C7H6N2O B597715 Benzo[d]oxazol-7-amine CAS No. 136992-95-5](/img/structure/B597715.png)
Benzo[d]oxazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]oxazol-7-amine is an aromatic organic compound with a molecular formula of C7H6N2O . It has a benzene-fused oxazole ring structure .
Synthesis Analysis
The synthesis of Benzo[d]oxazol-7-amine involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .
Molecular Structure Analysis
The molecular structure of Benzo[d]oxazol-7-amine is represented by the molecular formula C7H6N2O . The InChI code for this compound is 1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 . The Canonical SMILES for this compound is C1=CC(=C2C(=C1)N=CO2)N .
Physical And Chemical Properties Analysis
Benzo[d]oxazol-7-amine has a molecular weight of 134.14 g/mol . It is a solid at room temperature . The InChI key for this compound is RYXAABPGJZPRIP-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzo[d]oxazol-7-amine derivatives have been found to exhibit significant antimicrobial activity. They have been evaluated for their antibacterial activity in vitro against Gram-positive bacteria (Bacillus subtilis) and Gram-negative bacteria (Klebsiella pneumoniae and Escherichia coli). Most of them have shown good antibacterial activity, while their antifungal activity revealed that compounds displayed slight antifungal activity .
Anticancer Properties
Benzoxazole derivatives have been reported to serve as powerful anticancer agents . The exact mechanisms of action are still under investigation, but it is believed that they may interfere with cell division and growth.
Neuroprotective Effects
New Benzo[d]oxazole-based derivatives have shown neuroprotective effects on β-Amyloid-Induced PC12 Cells . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compound 5c, for instance, was found to significantly increase the viability of Aβ 25-35 -induced PC12 cells .
Kinase Inhibition
Benzo[d]oxazoles are also known to act as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, benzo[d]oxazoles can potentially regulate a variety of cellular processes.
Anticonvulsant Activity
Benzo[d]oxazoles have been reported to have anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.
Anti-Inflammatory Properties
Benzo[d]oxazoles have been reported to have anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.
Safety and Hazards
Direcciones Futuras
The future directions for Benzo[d]oxazol-7-amine research could involve further studies on its bioavailability, pharmacokinetics, and absorption to improve its efficacy . Additionally, the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents could be a potential area of research .
Mecanismo De Acción
Target of Action
Benzo[d]oxazol-7-amine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
The mode of action of oxazole derivatives often depends on their substitution pattern . These compounds have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Biochemical Pathways
Oxazole derivatives have been found to interact with various biological systems, potentially affecting multiple pathways . For instance, some oxazole derivatives have been found to exhibit neuroprotective effects on β-amyloid-induced PC12 cells, suggesting a potential role in the treatment of Alzheimer’s disease .
Result of Action
Oxazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
1,3-benzoxazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAABPGJZPRIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736057 |
Source


|
| Record name | 1,3-Benzoxazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]oxazol-7-amine | |
CAS RN |
136992-95-5 |
Source


|
| Record name | 1,3-Benzoxazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B597635.png)

![2-(p-Hydroxyphenyl)-1H-imidazo[4,5-f][1,10]phenanthrolline](/img/structure/B597639.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be](/img/no-structure.png)






